molecular formula C9H13NO B13066256 (R)-4-(1-Aminopropyl)phenol

(R)-4-(1-Aminopropyl)phenol

Cat. No.: B13066256
M. Wt: 151.21 g/mol
InChI Key: WTQZYHPAVNTISM-SECBINFHSA-N
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Description

®-4-(1-Aminopropyl)phenol is a chiral compound with a phenolic structure, featuring an amino group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminopropyl)phenol typically involves the use of transaminase enzymes. One method involves the use of immobilized transaminases, which can convert precursor compounds into the desired product with high enantioselectivity . The reaction conditions often include a suitable solvent, a source of the amino group, and the transaminase enzyme. The reaction is carried out at a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminopropyl)phenol may involve continuous flow processes to enhance efficiency and yield. Immobilized enzymes are often used to facilitate the reaction, allowing for the reuse of the biocatalyst and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminopropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

®-4-(1-Aminopropyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Comparison

®-4-(1-Aminopropyl)phenol is unique due to its specific chiral configuration and the presence of a phenolic hydroxyl group. This distinguishes it from similar compounds like propylhexedrine, which lacks the phenolic group and has different pharmacological properties. The trifluoromethyl derivative has a similar structure but includes a trifluoromethyl group, which can significantly alter its chemical and biological behavior.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-[(1R)-1-aminopropyl]phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m1/s1

InChI Key

WTQZYHPAVNTISM-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N

Origin of Product

United States

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